![molecular formula C25H36N2O2 B12515706 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine CAS No. 686722-17-8](/img/structure/B12515706.png)
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is a complex organic compound characterized by its unique molecular structure This compound features a pyrimidine ring substituted with an octyl group and a phenyl ring that is further substituted with a butyloxirane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-hydroxybenzaldehyde with (2R,3R)-3-butyloxirane in the presence of a base to form the intermediate 4-{[(2R,3R)-3-butyloxiran-2-yl]methoxy}benzaldehyde. This intermediate is then subjected to a condensation reaction with octylamine and a suitable pyrimidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can be employed to achieve efficient and scalable production. These methods offer advantages in terms of reaction control, safety, and environmental impact .
化学反応の分析
Types of Reactions
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: The butyloxirane moiety can be oxidized to form corresponding diols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of diols or ketones from the butyloxirane moiety.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
科学的研究の応用
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine involves its interaction with specific molecular targets. The butyloxirane moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The pyrimidine ring can interact with enzymes or receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
(2R,3R)-Hydroxybupropion: Shares the (2R,3R)-configuration and an epoxide moiety but differs in its overall structure and pharmacological activity.
Phenolic Antioxidants: Compounds with phenolic structures that exhibit antioxidant properties, though they lack the pyrimidine ring and butyloxirane moiety.
Uniqueness
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is unique due to its combination of a pyrimidine ring, a phenyl ring with a butyloxirane moiety, and an octyl group.
特性
CAS番号 |
686722-17-8 |
|---|---|
分子式 |
C25H36N2O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
2-[4-[[(2R,3R)-3-butyloxiran-2-yl]methoxy]phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-8-9-10-11-20-17-26-25(27-18-20)21-13-15-22(16-14-21)28-19-24-23(29-24)12-6-4-2/h13-18,23-24H,3-12,19H2,1-2H3/t23-,24-/m1/s1 |
InChIキー |
YSXWRHYTVPTMOD-DNQXCXABSA-N |
異性体SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC[C@@H]3[C@H](O3)CCCC |
正規SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3C(O3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


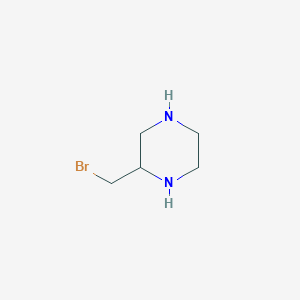
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
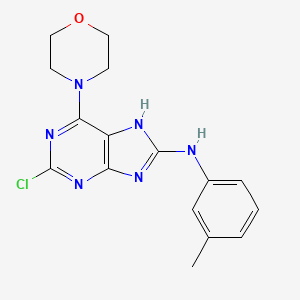
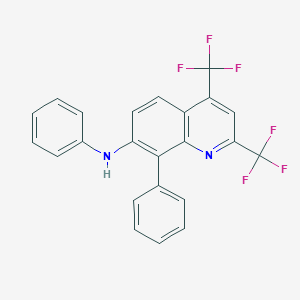
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
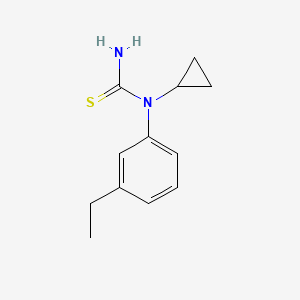
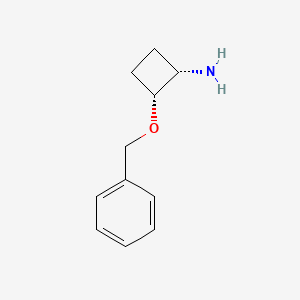

![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
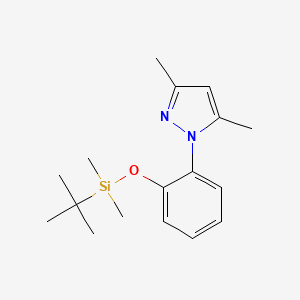
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
